molecular formula C18H23N5O5 B2674166 7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-37-3

7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2674166
M. Wt: 389.412
InChI Key: ZJEVMAPFZAHTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O5 and its molecular weight is 389.412. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel Purinediones Synthesis

    A study detailed the synthesis of new purinediones, focusing on compounds obtained through reactions starting from specific pyrimidine derivatives. These reactions illustrate the versatility of purine compounds in chemical synthesis and their potential as scaffolds for developing therapeutic agents (Ondrej Šimo, A. Rybár, J. Alföldi, 1995).

  • Crystal Structure Analysis

    The purine fused-ring skeleton of certain compounds demonstrates a planar configuration, with specific substituents determining the molecular conformation. This structural insight is critical for understanding the chemical behavior and potential receptor interactions of such molecules (Z. Karczmarzyk, J. Karolak-Wojciechowska, M. Pawłowski, 1995).

Biological Activity and Potential Applications

  • Antimicrobial and Antifungal Properties: Research has revealed that certain 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines exhibit antimicrobial and antifungal activities, highlighting their potential as leads for developing new therapeutic agents. These findings underscore the importance of purine derivatives in medicinal chemistry and drug discovery processes (M. Romanenko, D. Ivanchenko, et al., 2016).

Mechanistic Insights and Chemical Reactivity

  • Ionisation and Methylation Reactions

    A study on purine-6,8-diones provides insight into their ionization and methylation reactions, which are crucial for understanding the chemical reactivity and potential modification strategies of these compounds. Such knowledge is foundational for tailoring purine derivatives for specific scientific and therapeutic applications (M. Rahat, F. Bergmann, I. Tamir, 1974).

  • Complex Heterocyclic Ortho-quinones Synthesis

    The L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones through a four-component sequential reaction illustrates an efficient approach to generating structurally diverse purine-based compounds. This methodology underscores the versatility of purine derivatives in synthesizing novel compounds with potential biological activity (S. Rajesh, B. D. Bala, et al., 2011).

properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5/c1-11(24)8-19-17-20-15-14(16(26)21-18(27)22(15)2)23(17)9-12(25)10-28-13-6-4-3-5-7-13/h3-7,11-12,24-25H,8-10H2,1-2H3,(H,19,20)(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEVMAPFZAHTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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